molecular formula C19H10N2O2 B14229426 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-12-9

2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14229426
CAS No.: 823227-12-9
M. Wt: 298.3 g/mol
InChI Key: DZSZJSHJRAAJRD-UHFFFAOYSA-N
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Description

2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with specific aldehydes and ammonium acetate in a one-pot, three-component reaction . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with light, leading to reversible structural changes. The nitrophenyl group plays a crucial role in this photochromic behavior, where UV light induces a transition between different isomeric forms . These changes can affect the compound’s optical properties, making it useful in various applications.

Comparison with Similar Compounds

Similar compounds to 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile include other photochromic materials like diarylethenes and azobenzenes this compound is unique due to its specific structural features and the presence of both a nitrophenyl group and a benzonitrile moiety

Properties

CAS No.

823227-12-9

Molecular Formula

C19H10N2O2

Molecular Weight

298.3 g/mol

IUPAC Name

2-[6-(4-nitrophenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C19H10N2O2/c20-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-19(14-12-16)21(22)23/h1-2,5-6,9-14H

InChI Key

DZSZJSHJRAAJRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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